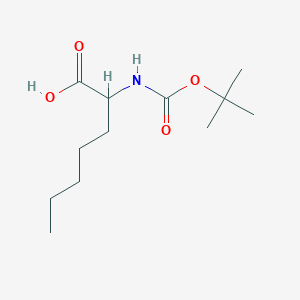

Boc-2-aminoheptanoic acid

Übersicht

Beschreibung

Boc-2-aminoheptanoic acid, also known as (S)-2-Aminoheptanoic acid, is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 and is a main product of BOC Sciences . It is often used in research and development .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, including Boc-2-aminoheptanoic acid, is typically conducted under either aqueous or anhydrous conditions . This involves a reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The InChI key for Boc-2-aminoheptanoic acid is RDFMDVXONNIGBC-LURJTMIESA-N . The canonical SMILES structure is CCCCCC(C(=O)O)N .Chemical Reactions Analysis

The Boc group in Boc-2-aminoheptanoic acid is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved by mild acidolysis .Physical And Chemical Properties Analysis

Boc-2-aminoheptanoic acid has a predicted boiling point of 251.0±23.0 °C and a predicted density of 1.017±0.06 g/cm3 . Its melting point is 269-271 °C . It is recommended to be stored at 2-8 °C .Wissenschaftliche Forschungsanwendungen

Boron-Containing Compounds in Biomedicine

Boron-containing compounds (BCCs) have seen increased interest for their biocompatible, biodegradable properties and their metabolizable degradation products. BCCs have been explored for various biomedical applications, including drug delivery systems, antiviral compounds, and as part of highly branched polymers based on poly(amino acid)s. These studies emphasize the versatility and potential of boron compounds in creating novel therapeutic and diagnostic tools (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014; Thompson & Scholz, 2021).

Advancements in Boronic Acid Drugs

The development and discovery of boronic acid drugs have been a significant area of research, with several boronic acid-based drugs approved by regulatory agencies. These compounds have been incorporated into medicinal chemistry endeavors due to their potential to enhance the potency of drugs or improve their pharmacokinetic profiles. The review by Plescia and Moitessier (2020) explores the rationale behind incorporating boronic acids into drug discovery and the synthetic developments facilitating their integration into organic compounds (Plescia & Moitessier, 2020).

Amino Acids in Drug Development

Amino acids and their derivatives play crucial roles in drug development and biomedical research. Polymers based on amino acid building blocks, like poly(L-lysine) and poly(L-glutamic acid), have been extensively studied for their potential in drug and gene delivery systems. The biocompatibility and biodegradability of these polymers make them suitable candidates for non-viral gene delivery vectors and for the delivery of inhalable drugs (Kimura, Noguchi, Shikata, & Takahashi, 2009; Thompson & Scholz, 2021).

Electrochemical Biosensors

Boronic acids and their derivatives have been utilized in the development of electrochemical biosensors for the detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. The unique binding properties of boronic acids to diols and their electrochemically active nature enable the construction of non-enzymatic sensors for glucose and other important biomarkers, showing the potential of boron-containing compounds in diagnostic applications (Wang, Takahashi, Du, & Anzai, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQDXDHZJPGIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-aminoheptanoic acid | |

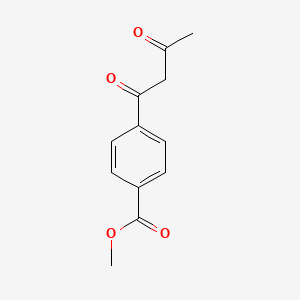

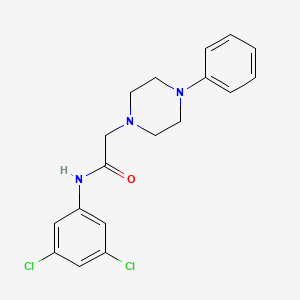

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)

![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)

![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)